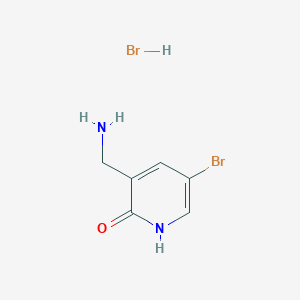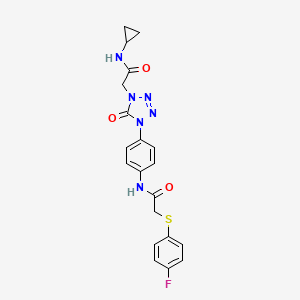
3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrobromide is a useful research compound. Its molecular formula is C6H8Br2N2O and its molecular weight is 283.951. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrobromide and Hydrochloride Salts of Aminopyridines
Research by Polson, Turnbull, and Wikaira (2013) on the hydrobromide and hydrochloride salts of aminopyridines, closely related to "3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrobromide", highlights their crystal structure stabilized by hydrogen bonding and π-stacking, with interesting features like the presence of fractional HCl molecules introducing disorder in water molecule location (Polson, Turnbull, & Wikaira, 2013).
Molecular Self-Assembly of Pyridine-Containing Dyes
Safin et al. (2016) explored N-(5-bromosalicylidene)-x-aminopyridine compounds, analyzing their molecular structures and how dihalogen and halogen interactions contribute to supramolecular architectures. This study demonstrates the utility of bromo-substituted aminopyridines in materials science, especially in creating complex molecular structures with specific properties (Safin, Babashkina, Robeyns, & Garcia, 2016).
Cascade Reactions for Synthesizing Dihydropyridopyrimidines
The study by Satham and Namboothiri (2017) on using Morita-Baylis-Hillman (MBH) bromides of nitroalkenes demonstrates the potential of aminopyridines in synthesizing complex organic molecules. Their work showed regioselective and highly stereoselective reactions, highlighting the versatility of bromo-substituted aminopyridines in organic synthesis (Satham & Namboothiri, 2017).
Halogen Bonding in Supramolecular Assembly
Research by Mocilac and Gallagher (2014) on bromo-substituted trezimides and tennimides reveals how halogen bonding can direct the assembly of supramolecular structures. These findings suggest applications in designing new materials with predictable assembly patterns and properties (Mocilac & Gallagher, 2014).
Electrocatalytic Carboxylation with CO2
Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, showcasing an innovative approach to utilizing CO2 for chemical synthesis. Their work represents a significant step towards sustainable chemistry and the efficient use of greenhouse gases (Feng, Huang, Liu, & Wang, 2010).
Properties
IUPAC Name |
3-(aminomethyl)-5-bromo-1H-pyridin-2-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O.BrH/c7-5-1-4(2-8)6(10)9-3-5;/h1,3H,2,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTSGCDZZTZSNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)CN.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2S)-4-Azidobutan-2-yl]oxyoxane](/img/structure/B2707689.png)
![1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2707692.png)
![2-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2707693.png)
![7-(2-methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2707694.png)

![N-cycloheptyl-2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2707698.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide](/img/structure/B2707700.png)






![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2707710.png)
